molecular formula C8H13N3O2 B1376330 tert-butyl 5-amino-1H-pyrazole-1-carboxylate CAS No. 1003011-02-6

tert-butyl 5-amino-1H-pyrazole-1-carboxylate

Cat. No. B1376330
M. Wt: 183.21 g/mol
InChI Key: QYQBAJXCDXDNJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl 5-amino-1H-pyrazole-1-carboxylate” is a chemical compound with the molecular formula C8H13N3O2 . It is a solid substance and is used in various chemical reactions .


Synthesis Analysis

The synthesis of “tert-butyl 5-amino-1H-pyrazole-1-carboxylate” involves several steps. One method involves the use of N-sulfonylhydrazones and isocyanides in an I2-TBHP (t-Butyl Hydrogen Peroxide)-catalyzed oxidative cross-coupling procedure . Another method involves the reaction of diarylhydrazones and vicinal diols .


Molecular Structure Analysis

The molecular structure of “tert-butyl 5-amino-1H-pyrazole-1-carboxylate” is represented by the InChI code: 1S/C8H13N3O2/c1-8(2,3)13-7(12)11-6(9)4-5-10-11/h4-5H,9H2,1-3H3 . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.


Chemical Reactions Analysis

“tert-butyl 5-amino-1H-pyrazole-1-carboxylate” is a versatile reagent used in the construction of diverse heterocyclic or fused heterocyclic scaffolds . It is used in conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .


Physical And Chemical Properties Analysis

“tert-butyl 5-amino-1H-pyrazole-1-carboxylate” is a solid substance . It has a molecular weight of 183.21 . The compound should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

tert-Butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate is a chemical compound with the molecular formula C9H15N3O2 . It’s typically stored at room temperature in a dark place .

  • Scientific Field: Organic and Medicinal Synthesis

    • Application Summary : 5-Amino-pyrazoles, including tert-butyl 5-amino-1H-pyrazole-1-carboxylate, are potent reagents in organic and medicinal synthesis . They are used as versatile synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .
    • Methods of Application : The specific methods of application can vary widely depending on the desired outcome. They can be used in conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
    • Results or Outcomes : The results of using 5-amino-pyrazoles in synthesis are the creation of diverse organic molecules with versatile functionalities . These compounds have applications especially in the field of pharmaceutics and medicinal chemistry .
  • Scientific Field: Agricultural and Pharmaceutical Activities

    • Application Summary : Pyrazole structures, including tert-butyl 5-amino-1H-pyrazole-1-carboxylate, have been found to exhibit a diverse array of agricultural and pharmaceutical activities .
    • Results or Outcomes : The outcomes of these applications would also depend on the specific context, but could include improved crop yields or effective treatments for various medical conditions .

Safety And Hazards

The compound is classified under GHS07 for safety and hazards . It has hazard statements H302-H315-H319-H335 . Precautionary measures include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Future Directions

The future directions for “tert-butyl 5-amino-1H-pyrazole-1-carboxylate” are likely to involve further exploration of its use in the synthesis of diverse heterocyclic compounds . Its potential applications in the field of pharmaceutics and medicinal chemistry are also likely to be explored .

properties

IUPAC Name

tert-butyl 5-aminopyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)11-6(9)4-5-10-11/h4-5H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQBAJXCDXDNJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 5-amino-1H-pyrazole-1-carboxylate

CAS RN

1003011-02-6
Record name tert-butyl 5-amino-1H-pyrazole-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 5-amino-1H-pyrazole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 5-amino-1H-pyrazole-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-butyl 5-amino-1H-pyrazole-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-butyl 5-amino-1H-pyrazole-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-butyl 5-amino-1H-pyrazole-1-carboxylate
Reactant of Route 6
tert-butyl 5-amino-1H-pyrazole-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.